

6-Methoxyhexanal: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-methoxyhexanal*

Cat. No.: *B6155086*

[Get Quote](#)

An In-depth Technical Review of the Safety Data for C₇H₁₄O₂

This technical guide provides a detailed overview of the safety information for **6-methoxyhexanal** (CAS No. 88995-25-7), a valuable aliphatic aldehyde in organic synthesis and flavor chemistry.^[1] The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visual representations of key safety workflows and toxicological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-methoxyhexanal** is presented below. These computed properties provide essential information for handling and storage.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₂	PubChem[2]
Molecular Weight	130.18 g/mol	PubChem[2]
IUPAC Name	6-methoxyhexanal	PubChem[2]
CAS Number	88995-25-7	PubChem[2]
Canonical SMILES	COCCCCCC=O	PubChem[2]
InChI Key	AFSOGVGHFCKBOW- UHFFFAOYSA-N	PubChem[2]
Boiling Point	173 - 175 °C (343 - 347 °F)	Sigma-Aldrich[3]
Density	0.926 g/cm ³ (at 20 °C)	Sigma-Aldrich[3]
Flash Point	Combustible liquid (Category 4 Flammable Liquid)	Sigma-Aldrich[3]
Solubility	No data available	
Appearance	Clear, colorless liquid	Sigma-Aldrich

Hazard Identification and Classification

6-Methoxyhexanal is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.[4]

GHS Classification

Hazard Class	Category
Flammable liquids	Category 3 / 4
Skin corrosion/irritation	Category 2
Serious eye damage/eye irritation	Category 2A
Specific target organ toxicity, single exposure; Respiratory tract irritation	Category 3

Source: ECHA C&L Inventory, Sigma-Aldrich SDS[3][4]

Hazard Statements (H-phrases)

- H226/H227: Flammable liquid and vapor / Combustible liquid.[3][4]
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Precautionary Statements (P-phrases)

A comprehensive list of precautionary statements is available from the ECHA C&L Inventory and supplier safety data sheets. Key precautions include:

- Prevention: P210, P261, P264, P271, P280
- Response: P302+P352, P304+P340, P305+P351+P338
- Storage: P403+P233, P405
- Disposal: P501

Toxicological Data

Quantitative toxicological data for **6-methoxyhexanal** is not widely available in public databases. However, a Safety Data Sheet for a closely related substance provides the

following values, which should be considered indicative and used with caution.

Endpoint	Species	Route	Value	Guideline
Acute Toxicity (LD ₅₀)	Rat (female)	Oral	4,300 mg/kg	OECD 401
Acute Toxicity (LD ₅₀)	Rat (male/female)	Dermal	> 2,000 mg/kg	OECD 402
Skin Irritation	Rabbit	Dermal	No skin irritation	-
Eye Irritation	Rabbit	Ocular	Eye irritation (24 h)	-

Source: Sigma-Aldrich SDS[3]

Experimental Protocols

The toxicological data presented in safety data sheets are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key acute toxicity and irritation tests relevant to **6-methoxyhexanal**.

OECD 402: Acute Dermal Toxicity

This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[5][6]

- Principle: A single dose of the test substance is applied to the skin of experimental animals, typically rats, over a clipped area of approximately 10% of the body surface.[6][7] The substance is held in contact with the skin for 24 hours.[6]
- Animal Model: Healthy young adult rats (8-12 weeks old) are commonly used.[7] Testing is often initiated in a single sex (usually females).[7]
- Procedure:
 - Animals are acclimatized for at least 5 days.[7]

- The day before dosing, fur is removed from the dorsal area of the trunk.[7]
- The test substance is applied uniformly over the prepared skin area.[8]
- The treated area is covered with a porous gauze dressing.[8]
- After a 24-hour exposure, the residual test substance is removed.[6]
- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6] Body weight is recorded weekly.[6] A gross necropsy is performed on all animals at the end of the study.[6]
- Endpoint: The LD₅₀ (median lethal dose) is determined, which is the statistically derived dose expected to cause death in 50% of the tested animals.[9]

OECD 404: Acute Dermal Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[10][11]

- Principle: The test substance is applied in a single dose to a small area of the skin of an albino rabbit.[10] Untreated skin on the same animal serves as a control.[12]
- Animal Model: The albino rabbit is the preferred species.[10]
- Procedure:
 - A small patch of fur (approx. 6 cm²) is clipped 24 hours before the test.[11]
 - 0.5 mL (for liquids) or 0.5 g (for solids, moistened) of the substance is applied to the test site and covered with a gauze patch.[10]
 - The exposure period is typically 4 hours.[10]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[13] Observations may continue for up to 14 days to assess the reversibility of effects.[13]

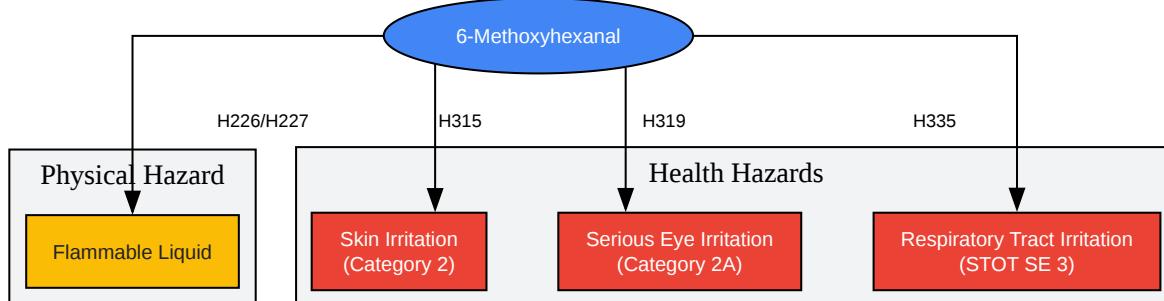
- Endpoint: Skin reactions are scored based on a standardized grading system. The scores are used to classify the substance's irritation or corrosion potential.[14]

OECD 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause damage to the eye after a single application.[15][16]

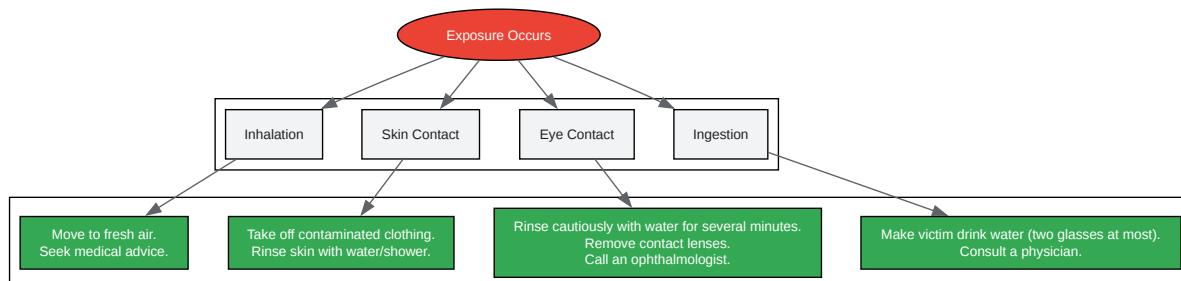
- Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other, untreated eye serves as a control.[15]
- Animal Model: The albino rabbit is the recommended species.[15]
- Procedure:
 - The test is conducted sequentially, starting with one animal.[15]
 - The lower eyelid is gently pulled away from the eyeball, and the test substance is instilled into the conjunctival sac.[17]
 - The eyelids are held together for about one second.[17]
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[18] The observation period can be extended to assess the reversibility of any damage.[15]
- Endpoint: Ocular lesions are scored according to a standardized scale. The scores, along with the nature and reversibility of the effects, determine the irritation or corrosion classification.[19]

OECD 403: Acute Inhalation Toxicity


This guideline assesses the health hazards from short-term inhalation exposure to a substance as a gas, vapor, or aerosol.[4][20]

- Principle: Animals are exposed to the test substance in an inhalation chamber for a defined period, typically 4 hours.[21] The test can be conducted using a traditional LC₅₀ protocol (multiple concentration groups) or a Concentration x Time (C x t) protocol.

- Animal Model: The rat is the preferred species.
- Procedure:
 - Animals are acclimatized to laboratory conditions and, if necessary, to restraining tubes for nose-only exposure.
 - The test substance is generated as a vapor or aerosol at the desired concentrations within the exposure chamber.
 - Animals are exposed for a standard duration (e.g., 4 hours).[21]
- Observation: Animals are observed for signs of toxicity for at least 14 days post-exposure. [21] Body weights are recorded, and a gross autopsy is performed.[21]
- Endpoint: The LC₅₀ (median lethal concentration) is determined, which is the concentration of the substance in the air that is estimated to be lethal to 50% of the test animals during the exposure period.[9]


Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key logical relationships and workflows relevant to the safety and handling of **6-methoxyhexanal**.

[Click to download full resolution via product page](#)

Caption: GHS Hazard Classification for **6-methoxyhexanal**.

[Click to download full resolution via product page](#)

Caption: Recommended First Aid Procedures for Exposure.

[Click to download full resolution via product page](#)

Caption: General Mechanism of Saturated Aldehyde Toxicity.

Mechanism of Action and Toxicology

The toxicity of aldehydes is generally attributed to their electrophilic nature and their ability to react with biological nucleophiles.^[1] As a saturated alkanal, **6-methoxyhexanal** is considered a "hard" electrophile.^[3]

The primary mechanism of toxicity for such aldehydes involves the formation of covalent adducts with "hard" biological nucleophiles, most notably the primary amine groups on lysine residues within proteins.^[3] This reaction, often forming a Schiff base, can alter the protein's structure and function, leading to cellular disruption and the observed toxic effects like irritation. The electrophilicity of the aldehyde is a key predictor of its toxic potential, as it governs the rate of this adduct formation.^[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with **6-methoxyhexanal**.

- Engineering Controls: Use only outdoors or in a well-ventilated area. Use explosion-proof electrical and ventilating equipment.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.
 - Skin Protection: Wear protective gloves (e.g., butyl rubber) and a lab coat.
 - Respiratory Protection: If vapors or aerosols are generated, use a suitable respirator.
- Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Keep cool.

Stability and Reactivity

- Reactivity: Forms explosive mixtures with air on intense heating.[\[3\]](#)
- Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[\[3\]](#)
- Conditions to Avoid: Strong heating and sources of ignition.[\[3\]](#)
- Incompatible Materials: Strong oxidizing agents.

This guide provides a comprehensive summary of the available safety data for **6-methoxyhexanal**. Researchers and laboratory personnel should always consult the most recent and complete Safety Data Sheet provided by their chemical supplier before handling this substance and ensure that all appropriate safety precautions are taken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. :: Environmental Analysis Health and Toxicology [eaht.org]
- 2. 6-Methoxyhexanal | C7H14O2 | CID 22404515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Comparison of objective and sensory skin irritations of several cosmetic preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. Acute inhalation toxicity testing: considerations of technical and regulatory aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. Skin irritation in man: a comparative bioengineering study using improved reflectance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retrospective evaluation of the eye irritation potential of agrochemical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aphis.usda.gov [aphis.usda.gov]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. researchgate.net [researchgate.net]
- 15. dtsc.ca.gov [dtsc.ca.gov]
- 16. unece.org [unece.org]
- 17. schc.org [schc.org]
- 18. Determination of Chemical Irritation Potential Using a Defined Gene Signature Set on Tissue-Engineered Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acute dermal Id50: Topics by Science.gov [science.gov]

- 20. hm_div_6-1 [li-public.fmcsa.dot.gov]
- 21. acute oral LD50: Topics by Science.gov [science.gov]
- To cite this document: BenchChem. [6-Methoxyhexanal: A Comprehensive Safety and Handling Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6155086#6-methoxyhexanal-safety-data-sheet-sds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com